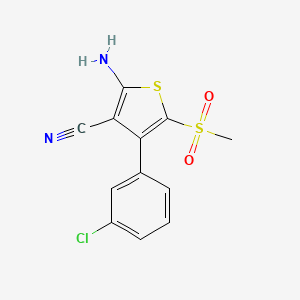
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2O2S2 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a compound belonging to the thiophene family, known for its diverse biological activities. The structural features of this compound, including the presence of an amino group, a chlorophenyl moiety, and a methylsulfonyl group, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 350989-54-7
- Molecular Formula : C14H14ClN3O2S
- Molecular Weight : 303.79 g/mol
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| Similar Thiophene Derivative | Anticancer | 10.0 |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that it could significantly reduce the production of prostaglandins, which are mediators of inflammation.
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been widely studied. This specific compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.0 |
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Signal Transduction Modulation : It can alter signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that thiophene derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as an anticancer agent.
- Anti-inflammatory Research : In vivo studies using animal models showed that administration of this compound led to reduced swelling and pain in models of induced inflammation.
Properties
Molecular Formula |
C12H9ClN2O2S2 |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-3-2-4-8(13)5-7/h2-5H,15H2,1H3 |
InChI Key |
MYRZLPRORXSHBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















